molecular formula C16H17N3O3 B11037242 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide

1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide

Cat. No.: B11037242
M. Wt: 299.32 g/mol
InChI Key: DWWWCJOADJOZDP-UHFFFAOYSA-N
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Description

1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of maleimides. Maleimides are known for their high reactivity due to the presence of a highly active double bond in their structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide typically involves the reaction of 4-aminobenzoic acid or 4-aminophenylacetic acid with maleic anhydride to yield the corresponding maleic acid monoamides. These monoamides undergo cyclization to form the pyrrole ring structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, which react with the compound in the presence of solvents like DMF . Cycloaddition reactions are also common, where the compound reacts with various nucleophilic and electrophilic reagents .

Major Products

The major products formed from these reactions include various substituted maleimides and succinimides, which have significant biological activities .

Scientific Research Applications

1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imide group ensures high and diverse biological activities by selectively inhibiting proteins such as cyclooxygenase and enzyme kinase, which play vital roles in intracellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-4-carboxamide is unique due to its specific structure, which combines a pyrrole ring with a piperidine carboxamide group. This unique structure contributes to its distinct reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,17,21)

InChI Key

DWWWCJOADJOZDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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